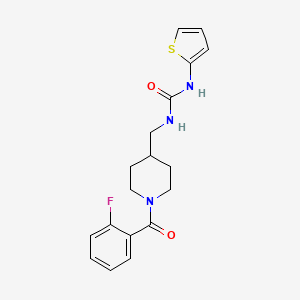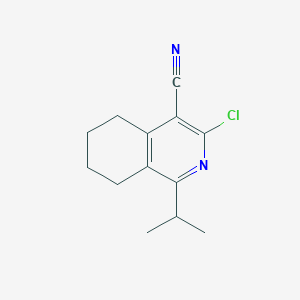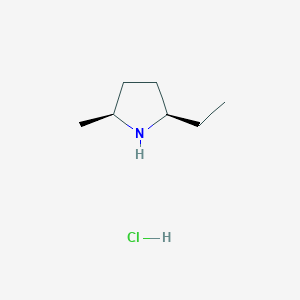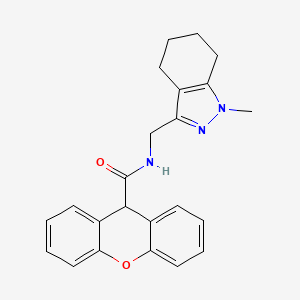![molecular formula C15H21N3O4S B2362920 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 900381-25-1](/img/structure/B2362920.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” include a molecular weight of 223.2683 .Scientific Research Applications
Antibacterial and Antiviral Activities
- Antibacterial Evaluation : Research has shown that certain heterocyclic compounds containing a sulfonamido moiety, which might include derivatives similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide, exhibit promising antibacterial activities. These compounds were synthesized and tested against various bacterial strains, with some displaying high antibacterial potency (Azab, Youssef, & El-Bordany, 2013).
- Antiviral Activity : A study on the synthesis and evaluation of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides demonstrated antiviral activities against the tobacco mosaic virus, indicating potential applications of sulfonamide derivatives in antiviral research (Chen et al., 2010).
Anticancer Properties
- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Studies have shown that pyrazoline benzensulfonamides exhibit significant inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. These properties suggest potential applications in cancer therapy, as well as in managing conditions related to enzyme dysfunction (Ozmen Ozgun et al., 2019).
- VEGFR-2 Inhibition : Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been identified as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2. This finding highlights the compound's relevance in cancer research, particularly in the development of anticancer agents targeting tumor angiogenesis (Ghorab et al., 2016).
Antiproliferative Agents
- Solid Tumor Targets : Carbazole sulfonamides have been synthesized and evaluated for their antiproliferative activity against solid tumors, revealing that certain derivatives are potent inhibitors of tumor cell growth. This suggests potential applications in designing novel anticancer therapies (Hu et al., 2006).
Multifunctional Agents for CNS Disorders
- CNS Disorder Treatment : Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has shown that modifying the sulfonamide moiety can lead to the development of selective 5-HT7 receptor ligands or multifunctional agents. These compounds exhibit antidepressant-like and pro-cognitive properties, indicating their potential in treating complex central nervous system disorders (Canale et al., 2016).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-15(10-18(2)17-11)23(19,20)16-8-7-12-5-6-13(21-3)14(9-12)22-4/h5-6,9-10,16H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZFEQWCVWFLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)
![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)






![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)
